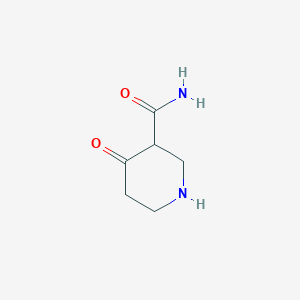

4-Oxopiperidine-3-carboxamide

Description

Properties

IUPAC Name |

4-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-6(10)4-3-8-2-1-5(4)9/h4,8H,1-3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAVEHIEIBFQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Oxopiperidine-3-carboxamide

Abstract: The 4-oxopiperidine-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents, including kinase inhibitors and central nervous system drugs. Its unique conformational properties and hydrogen bonding capabilities make it an attractive component for achieving high target affinity and specificity. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory execution. We will explore the classical Dieckmann condensation route, detailing the synthesis from acyclic precursors and the subsequent conversion of the resulting β-keto ester to the target carboxamide.

Introduction: The Significance of the 4-Oxopiperidine Core

The piperidine ring is one of the most ubiquitous heterocycles found in pharmaceuticals and natural products.[1] When functionalized with a ketone at the 4-position and a carboxamide at the 3-position, the resulting this compound structure offers a rigid scaffold with well-defined vectors for substituent placement. This precise three-dimensional arrangement is crucial for molecular recognition at biological targets. The carbonyl group can act as a hydrogen bond acceptor, while the amide functionality provides both hydrogen bond donor and acceptor capabilities, facilitating robust interactions within protein binding pockets. This guide is intended for researchers and drug development professionals, providing a detailed examination of a reliable synthetic pathway to this valuable intermediate.

Primary Synthetic Strategy: The Dieckmann Condensation Pathway

The most common and robust approach for constructing the 4-oxopiperidine ring system is the intramolecular Dieckmann condensation of a suitably substituted acyclic diester.[2][3][4] This base-catalyzed reaction efficiently forms the six-membered ring, creating a cyclic β-keto ester which is an immediate precursor to the target molecule.[3][4]

The overall synthetic sequence can be outlined as follows:

-

Synthesis of the Acyclic Diester Precursor: Construction of an aminodiester, typically via N-alkylation of a primary amine with two different ester-containing alkyl halides.

-

Intramolecular Dieckmann Condensation: Cyclization of the aminodiester using a strong base to form the N-protected ethyl 4-oxopiperidine-3-carboxylate.

-

Amidation: Conversion of the ethyl ester to the corresponding primary carboxamide.

-

Deprotection (Optional): Removal of the nitrogen protecting group, if required, to yield the final this compound.

This guide will focus on the synthesis of an N-benzyl protected version, as the benzyl group is a common and readily cleavable protecting group that enhances stability and simplifies purification of the intermediates. The final product is therefore N-benzyl-4-oxopiperidine-3-carboxamide .

Detailed Experimental Protocols

Synthesis of the Key Intermediate: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

The cornerstone of this synthesis is the formation of the cyclic β-keto ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, via Dieckmann condensation.[5] A Chinese patent describes a high-yielding procedure starting from N-benzyl glycine ethyl ester.[6]

Rationale for Experimental Choices:

-

Base: A strong alkoxide base, such as sodium ethoxide (NaOEt) or sodium tert-butoxide, is required to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[2][3][7] The choice of base should match the ester to prevent transesterification.[4]

-

Solvent: Anhydrous, non-protic solvents like toluene or THF are used to prevent quenching the strong base and the enolate intermediate.[6][8]

-

Temperature: The reaction is often heated to reflux to overcome the activation energy of the cyclization.

-

Workup: The reaction is quenched with a weak acid. This is a critical step because the initial product is the enolate of the β-keto ester, which is stabilized by resonance. Acidification provides a proton to form the neutral, isolable β-keto ester product.[7]

Step-by-Step Protocol:

-

Precursor Synthesis: An acyclic diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, is first prepared by reacting N-benzyl glycine ethyl ester with an alkylating agent like 4-bromo-ethyl butyrate in the presence of a mild base such as sodium carbonate.[6]

-

Setup: A multi-neck round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. The apparatus must be thoroughly flame-dried or oven-dried to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with the acyclic diester precursor, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, and anhydrous toluene.

-

Base Addition: Sodium tert-butoxide (1.0 to 1.5 molar equivalents) is added portion-wise to the solution at room temperature under a nitrogen atmosphere.[6]

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

-

Quench & Workup: The mixture is cooled to room temperature, and the reaction is carefully quenched by the addition of dilute acetic acid or saturated aqueous ammonium chloride until the pH is approximately 7.[6]

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude oil, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, can be purified by column chromatography on silica gel or used directly in the next step if purity is sufficient (>90%).[6]

| Parameter | Value | Source |

| Starting Material | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | [6] |

| Base | Sodium tert-butoxide | [6] |

| Solvent | Toluene | [6] |

| Temperature | Reflux | [6] |

| Typical Yield | 85-95% | [6] |

| Product MW | 261.32 g/mol | [5] |

Table 1: Summary of Reaction Parameters for Dieckmann Condensation.

Synthesis of N-Benzyl-4-oxopiperidine-3-carboxamide

The conversion of the β-keto ester to the target β-keto amide is typically achieved by direct amidation with an ammonia source.

Rationale for Experimental Choices:

-

Ammonia Source: A saturated solution of ammonia in methanol is a common and effective reagent for this transformation. The high concentration of ammonia drives the equilibrium towards the amide product.

-

Solvent: Methanol is a suitable solvent that readily dissolves both the ester starting material and the ammonia.

-

Conditions: The reaction is often performed in a sealed vessel to maintain the concentration of the volatile ammonia and may require gentle heating to proceed at a reasonable rate.

Step-by-Step Protocol:

-

Setup: A pressure-rated sealed tube or a round-bottom flask equipped with a septum is charged with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

-

Reagent Addition: A saturated solution of ammonia in methanol (commercially available or prepared by bubbling ammonia gas through cold methanol) is added to the flask.

-

Reaction: The vessel is securely sealed and stirred at room temperature or heated gently to 40-50 °C for 12-24 hours. The reaction progress should be monitored by TLC or LCMS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is triturated with a suitable solvent like diethyl ether or a mixture of ethyl acetate and hexanes to remove non-polar impurities. The solid product is then collected by filtration and dried under vacuum to yield N-benzyl-4-oxopiperidine-3-carboxamide. Further purification can be achieved by recrystallization if necessary.

Conclusion and Outlook

The Dieckmann condensation provides a reliable and scalable route to the 4-oxopiperidine-3-carboxylate core structure. Subsequent amidation furnishes the desired this compound, a highly valuable building block for drug discovery programs. The protocols described herein are based on established chemical principles and can be adapted for the synthesis of various N-substituted analogs by simply changing the starting primary amine in the initial step. For researchers in the field, mastery of this synthetic sequence provides access to a rich chemical space for the development of novel therapeutics.

References

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.

- US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof. Google Patents.

-

Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. URL: [Link]

-

Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3. PubChem. URL: [Link]

-

Dieckmann Condensation Reaction Mechanism. YouTube. URL: [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. URL: [Link]

- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. URL: [Link]

-

A New β-Keto Amide Synthesis. ResearchGate. URL: [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. URL: [Link]

-

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3. PubChem. URL: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. URL: [Link]

-

Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC - NIH. URL: [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. URL: [Link]

-

Dieckmann condensation. Grokipedia. URL: [Link]

-

Experimental Help for Dieckmann Condensation. Reddit. URL: [Link]

-

Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. reddit.com [reddit.com]

The Versatile Scaffold: A Technical Guide to 4-Oxopiperidine-3-carboxamide

For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel therapeutics. Among these, the piperidine nucleus stands out for its prevalence in numerous FDA-approved drugs and natural alkaloids. This technical guide provides an in-depth exploration of a particularly valuable derivative: 4-Oxopiperidine-3-carboxamide. We will delve into its core chemical identity, synthesis, and its burgeoning role as a privileged scaffold in modern medicinal chemistry, substantiated by field-proven insights and authoritative references.

Part 1: Core Chemical Identity

The foundational step in harnessing any chemical entity is a precise understanding of its structure and properties. This compound is a bifunctional molecule featuring a ketone and a carboxamide group appended to a piperidine ring. This arrangement provides multiple points for chemical modification and hydrogen bonding, crucial for molecular recognition in biological systems.

IUPAC Name, CAS Number, and Molecular Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 788777-50-4[2]

-

Molecular Formula: C₆H₁₀N₂O₂[1]

-

Molecular Weight: 142.16 g/mol

-

Chemical Structure:

Physicochemical Properties (Predicted)

A summary of key computed properties for this compound is presented below. These values are crucial for predicting the molecule's behavior in various experimental and biological contexts.

| Property | Value | Source |

| Molecular Weight | 142.16 g/mol | PubChem |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 69.5 Ų | PubChem |

Data sourced from PubChem CID 75464833.[1]

Part 2: Synthesis and Derivatization

The synthesis of this compound is not extensively documented as a standalone procedure in readily available literature. However, its synthesis can be logically achieved through the amidation of its corresponding and more commonly available ester or carboxylic acid precursors. This section outlines a validated, multi-step synthetic pathway, emphasizing the causality behind the chosen reactions and conditions.

Synthetic Workflow Overview

The most practical approach involves the synthesis of a stable ester precursor, such as ethyl 4-oxopiperidine-3-carboxylate, followed by a direct amidation reaction. This strategy allows for purification of the intermediate ester, ensuring a high-quality final product.

Sources

The 4-Oxopiperidine-3-carboxamide Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Oxopiperidine-3-carboxamide Core

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this important class of heterocycles, the this compound core has emerged as a particularly versatile and valuable motif for the development of novel therapeutics.

This guide provides a comprehensive overview of the this compound scaffold, from its synthesis to its diverse applications in drug discovery. We will delve into the strategic rationale behind its use, explore key synthetic methodologies, and examine its role in the development of inhibitors for a range of therapeutic targets, including kinases, viral proteins, and enzymes implicated in neurodegenerative diseases.

Synthetic Strategies: Constructing the this compound Core

The synthesis of the this compound core and its derivatives is a critical aspect of its utility in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern and the need for stereochemical control. Several robust methods have been developed, with the Dieckmann condensation being a prominent and versatile approach.

The Dieckmann Condensation Approach

The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters, which are direct precursors to the 4-oxopiperidine core. The general strategy involves the cyclization of a suitably substituted amino diester.

Experimental Protocol: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation

-

Step 1: Synthesis of the Di-ester Precursor. N-benzylglycine ethyl ester is reacted with ethyl acrylate in a Michael addition to afford the corresponding di-ester. This reaction is typically carried out in a suitable solvent such as ethanol at room temperature. The choice of an acrylate derivative allows for the introduction of the carbon backbone required for cyclization.

-

Step 2: Intramolecular Cyclization. The purified di-ester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene or THF. The base facilitates the deprotonation of the α-carbon to one of the ester groups, which then attacks the other ester carbonyl, leading to the formation of the cyclic β-keto ester. The reaction is typically heated to drive it to completion. The causality behind using a strong, non-nucleophilic base is to promote the desired intramolecular condensation without competing side reactions like ester hydrolysis or cleavage.

-

Step 3: Hydrolysis and Decarboxylation (Optional). If the corresponding ketone is desired without the 3-carboxy group, the β-keto ester can be subjected to acidic or basic hydrolysis followed by decarboxylation. However, for the synthesis of 3-carboxamide derivatives, the ester group is retained for subsequent amidation.

-

Step 4: Amidation. The resulting ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is then reacted with a desired amine in the presence of a coupling agent such as HATU or EDC/HOBt to form the target this compound derivative. The choice of amine at this stage is a key diversification point, allowing for the exploration of a wide range of chemical space.

Diagram: General Synthetic Workflow for this compound Derivatives via Dieckmann Condensation

Caption: Synthetic pathway to this compound derivatives.

Medicinal Chemistry Applications: A Scaffold for Diverse Targets

The this compound core has proven to be a fruitful starting point for the development of inhibitors targeting a variety of enzymes and receptors. Its rigidified structure, combined with the ability to introduce diverse substituents at the nitrogen, the carboxamide, and potentially other positions, allows for fine-tuning of potency and selectivity.

Kinase Inhibition: Targeting Uncontrolled Cell Proliferation

Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

-

Axl Kinase Inhibitors: Axl is a receptor tyrosine kinase that has been implicated in cancer progression, metastasis, and drug resistance. A series of 4-oxo-1,4-dihydroquinoline-3-carboxamides, which can be considered as structurally related analogs of the this compound core, were designed and synthesized as highly potent Axl kinase inhibitors.[2] One of the most promising compounds from this series demonstrated a Kd value of 2.7 nM and an IC50 value of 4.0 nM against Axl kinase.[2] This compound also showed significant in vivo therapeutic effects in a mouse model of breast cancer metastasis.[2] The rationale behind exploring this scaffold was its ability to present key pharmacophoric features that could interact with the hinge region and other critical residues within the ATP-binding pocket of the kinase.

-

Akt (Protein Kinase B) Inhibitors: Akt is a serine/threonine kinase that plays a central role in cell survival and proliferation pathways. The discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and orally active inhibitors of Akt highlights the potential of the piperidine-carboxamide scaffold in this area.[3][4] While not the 4-oxo-3-carboxamide isomer, this work demonstrates the utility of the core piperidine-carboxamide structure for achieving potent and selective kinase inhibition.

Diagram: Simplified Signaling Pathway of Axl Kinase in Cancer

Caption: Inhibition of Axl signaling by this compound derivatives.

Antiviral Activity: Combating Viral Infections

The emergence of new and re-emerging viral threats necessitates the development of novel antiviral agents. The piperidine-carboxamide scaffold has shown promise in this therapeutic area.

-

Coronavirus Inhibitors: In the search for broad-spectrum antiviral agents, piperidine-4-carboxamide derivatives have been identified as inhibitors of human coronaviruses, including SARS-CoV-2.[5] One such compound, NCGC2955, demonstrated low micromolar activity against various coronaviruses in different cell lines.[5] While the exact mechanism of action is still under investigation, these findings suggest that the piperidine-carboxamide scaffold can serve as a valuable starting point for the development of new anti-coronavirus therapies. The lipophilic nature of the piperidine ring combined with the hydrogen bonding capabilities of the carboxamide group may facilitate interactions with viral proteins or host factors essential for viral replication.

Neurodegenerative Diseases: Modulating CNS Targets

The treatment of neurodegenerative disorders such as Alzheimer's disease remains a significant challenge. The this compound scaffold and its analogs are being explored for their potential to modulate targets relevant to these conditions.

-

Cognition Enhancers: 4-Aminopiperidine derivatives have been investigated as a new class of potent cognition-enhancing drugs.[6] This research suggests that the piperidine core can be a valuable template for designing molecules that act on targets involved in memory and learning. While not the 4-oxo-3-carboxamide isomer, this work provides a strong rationale for exploring this scaffold in the context of neurodegenerative diseases.

Structure-Activity Relationships (SAR): Guiding the Optimization Process

Systematic exploration of the structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the this compound scaffold, key areas for modification include the N-substituent, the carboxamide moiety, and the piperidine ring itself.

| Position of Modification | General Observation | Example/Rationale |

| N-substituent (R1) | Large, aromatic, or heteroaromatic groups are often well-tolerated and can contribute to potency through interactions with hydrophobic pockets in the target protein. | In many kinase inhibitors, an N-aryl or N-heteroaryl group is crucial for occupying the ATP-binding site. |

| Carboxamide (R2, R3) | The nature of the amine component of the carboxamide is a critical determinant of activity and selectivity. Aromatic and heteroaromatic amines can form key hydrogen bonds and pi-stacking interactions. | In the development of Akt inhibitors, variation of the carboxamide substituent was key to improving oral bioavailability.[3][4] |

| Piperidine Ring | Substitution on the piperidine ring can influence conformation and provide additional vectors for interacting with the target. | Introduction of substituents can lock the ring in a specific conformation, which may be more favorable for binding. |

Conclusion: A Promising Scaffold for Future Drug Discovery

The this compound core represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily diversified, makes it an attractive starting point for the development of novel therapeutics. The successful application of this scaffold and its close analogs in the discovery of potent inhibitors of kinases, viral proteins, and CNS targets underscores its broad therapeutic potential. As our understanding of disease biology continues to grow, it is certain that the this compound scaffold will continue to be a valuable tool in the hands of medicinal chemists, leading to the development of the next generation of innovative medicines.

References

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed. [Link]

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). PubMed. [Link]

-

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors. (2016). PubMed. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). ACS Publications. [Link]

-

Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. (2022). Gavin Publishers. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC. [Link]

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). (2010). PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Oxopiperidine-3-carboxamide Scaffold: A Privileged Motif in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Core Structure

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets. Within this privileged class of heterocycles, the 4-oxopiperidine-3-carboxamide core has garnered significant attention as a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this scaffold in modern drug discovery, offering insights from a senior application scientist's perspective on leveraging its unique features for therapeutic innovation.

The inherent functionalities of the this compound scaffold—a ketone, an amide, and a secondary amine—offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic placement of the carbonyl and carboxamide groups at the 3 and 4 positions creates a unique electronic and steric environment, enabling diverse interactions with protein targets.

Synthetic Strategies and Chemical Properties

The synthesis of this compound derivatives is accessible through several established synthetic routes. A common and industrially scalable approach involves the Dieckmann condensation of a suitably substituted amino diester. For instance, the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, a closely related precursor, is well-documented and serves as a foundational method.[1]

General Synthetic Protocol: Dieckmann Condensation Approach

A robust method for the preparation of the this compound core involves the intramolecular cyclization of an N-substituted bis(ester) amine, followed by amidation. The choice of the nitrogen protecting group is critical for compatibility with downstream reactions and for influencing the final biological activity. The benzyl group is a common choice due to its stability and ease of removal via catalytic hydrogenation.

Step-by-Step Methodology:

-

Synthesis of the Diester Precursor: N-benzylglycine ethyl ester is reacted with an appropriate 4-halobutyrate derivative (e.g., ethyl 4-bromobutyrate) in the presence of a non-nucleophilic base such as sodium carbonate to yield the corresponding N,N-disubstituted amino diester.

-

Intramolecular Dieckmann Condensation: The resulting diester is treated with a strong base, typically sodium ethoxide or sodium tert-butoxide, in an anhydrous solvent like toluene or THF. This promotes an intramolecular cyclization to form the β-keto ester, in this case, the ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

-

Hydrolysis and Decarboxylation (Optional): If the free acid is desired, the resulting ester can be hydrolyzed under acidic or basic conditions.

-

Amidation: The ester at the 3-position is then converted to the desired carboxamide. This can be achieved by direct reaction with an amine, often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), or by first hydrolyzing the ester to the carboxylic acid and then performing the amide coupling.[2]

The reactivity of the 4-oxo group allows for further derivatization, such as reductive amination to introduce additional diversity at this position.[3] The piperidine nitrogen can also be readily functionalized with a wide range of substituents, significantly impacting the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and target engagement.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The this compound scaffold has proven to be a fruitful starting point for the development of inhibitors for a variety of biological targets, leading to potential treatments for a range of diseases.

Anti-Osteoporosis Agents: Cathepsin K Inhibition

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[2] Overactivity of cathepsin K is a hallmark of osteoporosis. In these derivatives, the piperidine nitrogen is typically substituted with a sulfonyl group, and the carboxamide nitrogen is functionalized with a substituted benzyl group.

One of the most potent compounds identified, (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9), exhibited an IC50 value of 0.08 µM against cathepsin K.[2] Molecular docking studies suggest that the piperidine ring occupies a key region of the active site, with the carboxamide and sulfonyl moieties forming crucial hydrogen bonding and hydrophobic interactions.[2]

Antimelanoma Agents: Induction of Senescence

Researchers have identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells.[4] Senescence is a state of irreversible cell cycle arrest, and its induction in cancer cells is a promising therapeutic strategy. High-throughput screening identified a hit compound that served as the basis for an extensive structure-activity relationship (SAR) study.

The study revealed that the piperidine-3-carboxamide moiety is crucial for activity, as the corresponding piperidine-4-carboxamide regioisomer was inactive.[4] The S-enantiomer of the lead compound was found to be significantly more potent than the R-enantiomer, highlighting the importance of stereochemistry in target engagement. The most potent analog demonstrated an IC50 of 0.03 µM for antiproliferative activity in A375 human melanoma cells.[4]

Antimalarial Agents: Proteasome Inhibition

A piperidine carboxamide, SW042, was identified through phenotypic screening to have potent antimalarial activity.[5] Subsequent studies to identify the mechanism of action revealed that this compound and its analogs are inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5). The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition is a validated anticancer strategy that is now being explored for infectious diseases.

SAR studies on this series demonstrated that the (S)-enantiomer was approximately 100-fold more potent than the (R)-enantiomer.[5] The piperidine-3-carboxamide core was found to be a key pharmacophore, with modifications to both the N1 position and the carboxamide substituent significantly impacting potency and selectivity against the human proteasome isoforms.[5]

Quantitative Data Summary

| Compound Class | Target | Key Compound Example | IC50/EC50 | Reference |

| Anti-Osteoporosis | Cathepsin K | (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9) | 0.08 µM | [2] |

| Antimelanoma | Not specified (phenotypic) | S-enantiomer with pyridine and pyrrole modifications (54) | 0.03 µM (antiproliferative) | [4] |

| Antimalarial | P. falciparum 20S Proteasome β5 | (S)-SW042 | 0.13 µM (Pf20Sβ5 inhibition) | [5] |

Visualizing Key Concepts

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound derivatives.

Signaling Pathway Inhibition Example

Caption: Inhibition of the P. falciparum proteasome by piperidine-3-carboxamide derivatives.

Conclusion and Future Perspectives

The this compound scaffold has demonstrated its value as a versatile and privileged structure in drug discovery. Its synthetic tractability and the ability to introduce diverse functionalities at multiple positions have enabled the development of potent and selective modulators of various biological targets. The examples highlighted in this guide, from osteoporosis and cancer to infectious diseases, underscore the broad therapeutic potential of this chemical class.

Future efforts in this area will likely focus on the exploration of novel substitutions on the piperidine ring and the carboxamide moiety to further optimize potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as structure-based drug design and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in guiding the rational design of next-generation therapeutics based on this promising scaffold. As our understanding of disease biology deepens, the this compound core is poised to remain a valuable tool in the armamentarium of medicinal chemists for years to come.

References

- Intermediates for optically active piperidine derivatives and preparation methods thereof. (n.d.). Google Patents.

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (n.d.). Google Patents.

-

Kim, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]

- Process for producing 4-arylpiperidine-3-carbinols and related compounds. (n.d.). Google Patents.

-

Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

-

Methyl 4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Wurzer, J., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

-

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]

Sources

- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 4-Oxopiperidine-3-carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal starting point for the design of potent and selective modulators of biological targets. Within this chemical space, the 4-oxopiperidine-3-carboxamide core has emerged as a particularly versatile template for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic targets of this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the signaling pathways modulated by these promising compounds.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be approached through several strategic routes, often starting from readily available materials. A common and efficient method involves the Dieckmann condensation of a suitably substituted amino diester.

General Synthetic Protocol: Dieckmann Condensation Approach

This protocol outlines a general procedure for the synthesis of N-protected 4-oxopiperidine-3-carboxylate esters, which are key intermediates for the corresponding carboxamides.

Step 1: Synthesis of the Amino Diester Precursor

-

To a solution of an N-protected glycine ester (e.g., N-benzyl glycine ethyl ester) in a suitable organic solvent such as toluene, add an equimolar amount of an appropriate 4-halobutyrate ester (e.g., ethyl 4-bromobutyrate) and a mild base like potassium carbonate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude amino diester. Purification can be achieved by column chromatography on silica gel.

Step 2: Intramolecular Dieckmann Condensation

-

Dissolve the purified amino diester in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Add a strong base, typically sodium ethoxide or potassium tert-butoxide (1.1 equivalents), portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature or with gentle heating until the condensation is complete, as indicated by TLC or LC-MS.

-

Carefully quench the reaction by the addition of a weak acid, such as acetic acid, until the mixture is neutralized.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude β-keto ester, the 4-oxopiperidine-3-carboxylate, can be purified by column chromatography or crystallization.[1]

Step 3: Amide Formation

-

The purified 4-oxopiperidine-3-carboxylate can be converted to the corresponding carboxamide through several standard methods. A common approach involves hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

-

For ester hydrolysis, treat the β-keto ester with an aqueous solution of a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

-

Acidify the reaction mixture to protonate the carboxylic acid, which can then be extracted with an organic solvent.

-

To form the amide, dissolve the carboxylic acid in a suitable solvent like dichloromethane (DCM) and add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like 4-dimethylaminopyridine (DMAP), followed by the desired amine.[2]

-

Stir the reaction at room temperature until completion and purify the final this compound analog by column chromatography.

Potential Therapeutic Targets and Mechanisms of Action

The this compound scaffold has demonstrated inhibitory activity against a diverse range of protein targets implicated in various diseases. This section will explore three prominent examples: Cathepsin K in osteoporosis, the Plasmodium falciparum proteasome in malaria, and secretory glutaminyl cyclase in Alzheimer's disease.

Cathepsin K: A Key Target in Osteoporosis

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[3] It plays a crucial role in the degradation of type I collagen, the main organic component of the bone matrix.[4] Inhibition of Cathepsin K is therefore a promising therapeutic strategy for the treatment of osteoporosis and other bone disorders characterized by excessive bone loss.[5]

The expression and activity of Cathepsin K in osteoclasts are primarily regulated by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway.

Caption: The Ubiquitin-Proteasome System (UPS) in Plasmodium falciparum.

A series of piperidine carboxamides have demonstrated potent and selective inhibition of the β5 subunit of the P. falciparum 20S proteasome (Pf20Sβ5).

| Compound ID | Pf20Sβ5 IC50 (µM) | Human 20Sβ5 IC50 (µM) | P. falciparum EC50 (µM) | Reference |

| SW042 | 0.13 | >30 | 0.14-0.19 | [1][6] |

| SW584 | N/A | N/A | (potent analog of SW042) | [1][6] |

This protocol outlines a method for measuring the chymotrypsin-like activity of the P. falciparum proteasome and its inhibition by test compounds. [7][8] Materials:

-

Purified P. falciparum 20S proteasome

-

Proteasome assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Test compounds dissolved in DMSO

-

Positive control proteasome inhibitor (e.g., epoxomicin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and positive control in the assay buffer.

-

In a 96-well plate, add the diluted compounds or controls.

-

Add the purified P. falciparum 20S proteasome to each well.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence kinetically at 37°C.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Secretory Glutaminyl Cyclase (sQC): A Target in Alzheimer's Disease

Secretory glutaminyl cyclase (sQC) is a zinc-dependent enzyme that catalyzes the formation of pyroglutamate (pGlu) at the N-terminus of peptides and proteins. [9]In Alzheimer's disease, sQC is responsible for the formation of a highly neurotoxic, aggregation-prone species of amyloid-beta (Aβ) called pGlu-Aβ. [10]Inhibition of sQC is therefore a promising therapeutic strategy to reduce the formation of these toxic Aβ species. [11]

The formation of pGlu-Aβ is a critical step in the amyloid cascade hypothesis of Alzheimer's disease.

Caption: Role of sQC in the formation of neurotoxic pGlu-Aβ in Alzheimer's disease.

While specific data for this compound analogs as sQC inhibitors is emerging, related carboxamide-containing scaffolds have shown promise.

| Compound ID | sQC IC50 (µM) | Reference |

| LSB-09 | 40 | [12] |

| LSB-24 | 4 | [12] |

Note: LSB-09 and LSB-24 are benzimidazole-6-carboxamide derivatives, highlighting the potential of the carboxamide moiety in sQC inhibition.

This protocol describes an HPLC-based method for measuring sQC activity and its inhibition. [13] Materials:

-

Recombinant human sQC

-

sQC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Substrate (e.g., Gln-AMC)

-

Test compounds in DMSO

-

Positive control sQC inhibitor

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a reaction tube, combine the assay buffer, test compound, and recombinant sQC.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the reaction mixture by reverse-phase HPLC to separate the substrate and the cyclized product (pGlu-AMC).

-

Quantify the peak areas of the substrate and product.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile starting point for the development of novel therapeutics targeting a range of debilitating diseases. The synthetic accessibility of this core, coupled with its demonstrated ability to potently and selectively inhibit key protein targets such as Cathepsin K, the Plasmodium falciparum proteasome, and secretory glutaminyl cyclase, underscores its significance in modern drug discovery. The detailed experimental protocols and insights into the underlying signaling pathways provided in this guide are intended to empower researchers to further explore the therapeutic potential of this exciting class of compounds. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs, as well as exploring their potential against other clinically relevant targets. The continued investigation of this compound derivatives holds great promise for the development of next-generation therapies for osteoporosis, malaria, Alzheimer's disease, and beyond.

References

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(15), 4933. [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, S2451-9456(24)00249-X. [Link]

-

de Visser, P. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. Proceedings of the National Academy of Sciences, 118(39), e2107213118. [Link]

-

Owusu, E. D., et al. (2023). Combating Malaria: Targeting the Ubiquitin-Proteasome System to Conquer Drug Resistance. Tropical Medicine and Infectious Disease, 8(11), 494. [Link]

-

BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from [Link]

-

de Visser, P. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. ResearchGate. [Link]

-

ResearchGate. (n.d.). Cat K inhibitors that progressed to the clinic. Retrieved from [Link]

-

Hicks, M. A., et al. (2025). Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. bioRxiv. [Link]

-

Sexton, J. E., et al. (2017). Development of a Potent Inhibitor of the Plasmodium Proteasome with Reduced Mammalian Toxicity. Journal of Medicinal Chemistry, 60(14), 6247–6259. [Link]

-

Hinnah, K., et al. (2014). Inhibition of Cathepsin Activity in a Cell-Based Assay by a Light-Activated Ruthenium Compound. Inorganic Chemistry, 53(15), 7835–7837. [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. [Link]

-

BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Vijayan, R., & Zhang, K. Y. J. (2019). Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease. Pharmacological Research, 147, 104342. [Link]

-

Dileep, K. V., et al. (2025). Identification of benzimidazole-6-carboxamide based inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease. International Journal of Biological Macromolecules, 293, 139320. [Link]

-

Pandey, A., et al. (2014). Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132. PLOS ONE, 9(10), e109473. [Link]

-

Al-Khdhair, S. A., et al. (2019). High Throughput Screening to Identify Selective and Nonpeptidomimetic Proteasome Inhibitors As Antimalarials. ACS Infectious Diseases, 5(7), 1111–1123. [Link]

-

Coimbra, J. R. S., & Salvador, J. A. R. (2020). An overview of glutaminyl cyclase inhibitors for Alzheimer's disease. Future Medicinal Chemistry, 12(2), 157–173. [Link]

-

Guan, X., et al. (2025). Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. Future Medicinal Chemistry, 17(14), 1757–1770. [Link]

-

de Visser, P. C., et al. (2021). Design of proteasome inhibitors with oral efficacy in vivo against Plasmodium falciparum and selectivity over the human proteasome. PNAS, 118(39), e2107213118. [Link]

-

Coimbra, J. R. S., & Salvador, J. A. R. (2020). A patent review of glutaminyl cyclase inhibitors (2004-present). Expert Opinion on Therapeutic Patents, 30(1), 37–51. [Link]

-

Li, H., et al. (2017). Structure and function based design of Plasmodium-selective proteasome inhibitors. Nature, 548(7668), 471–475. [Link]

-

Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective. ResearchGate. [Link]

-

Bogyo, M., et al. (2015). Assessing Subunit Dependency of the Plasmodium Proteasome Using Small Molecule Inhibitors and Active Site Probes. ACS Chemical Biology, 10(7), 1685–1693. [Link]

-

Wu, H. (2017). Can small molecule inhibitors of glutaminyl cyclase be used as a therapeutic for Alzheimer's disease? Future Medicinal Chemistry, 9(17), 1979–1981. [Link]

-

ProteomeXchange. (2024). Dataset PXD052830. Retrieved from [Link]

-

Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. EMBL-EBI. [Link]

-

Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Preprints.org. [Link]

-

Measurement of Glutaminyl cyclases (QC) activity by HPLC and... ResearchGate. [Link]

-

An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. MDPI. [Link]

-

Huang, K. F., et al. (2005). Crystal Structures of Human Glutaminyl Cyclase, an Enzyme Responsible for Protein N-terminal Pyroglutamate Formation. Journal of Biological Chemistry, 280(44), 36870–36878. [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH. [Link]

-

D'hooge, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(3), 578–591. [Link]

-

Szałaj, N., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(10), 1461–1476. [Link]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542–4548. [Link]

-

Ekins, S., et al. (2002). Three- and four-dimensional-quantitative structure activity relationship (3D/4D-QSAR) analyses of CYP2C9 inhibitors. Drug Metabolism and Disposition, 30(9), 986–993. [Link]

Sources

- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule Cathepsin K inhibitors: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. ProteomeXchange Dataset PXD052830 [proteomecentral.proteomexchange.org]

- 7. Blocking Plasmodium falciparum Development via Dual Inhibition of Hemoglobin Degradation and the Ubiquitin Proteasome System by MG132 | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Human glutaminyl cyclase: Structure, function, inhibitors and involvement in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An overview of glutaminyl cyclase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Can small molecule inhibitors of glutaminyl cyclase be used as a therapeutic for Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of benzimidazole-6-carboxamide based inhibitors of secretory glutaminyl cyclase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Oxopiperidine-3-carboxamide

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting complex biological receptors. Within this class, bifunctional piperidones such as 4-Oxopiperidine-3-carboxamide represent particularly versatile intermediates. The presence of a ketone, a carboxamide, and a secondary amine provides three distinct points for chemical modification, enabling the exploration of vast chemical space. This guide offers a detailed examination of the core physicochemical properties of this compound, providing foundational knowledge for its application in synthetic chemistry, process development, and drug design. While experimental data for this specific amide is not broadly published, this paper synthesizes available information, leverages data from closely related analogues, and outlines robust protocols for its comprehensive characterization.

Section 1: Chemical Identity and Structural Attributes

This compound is a heterocyclic organic compound featuring a six-membered piperidine ring. Its structure is characterized by a ketone at the C4 position and a primary carboxamide group at the C3 position.

The interplay between the electron-withdrawing ketone and amide groups, the basic secondary amine, and the flexible aliphatic ring governs the molecule's chemical behavior and physical properties. The amide and secondary amine functionalities provide both hydrogen bond donor and acceptor sites, suggesting a high potential for intermolecular interactions, which typically results in a higher melting point and lower volatility compared to its ester analogues.

Core Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 788777-50-4 | Parchem[2] |

| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[1] |

| Molecular Weight | 142.16 g/mol | PubChem[1] |

| Canonical SMILES | C1NC(C(=O)C1)C(=O)N | PubChem[1] |

Structural Diagram

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties - A Quantitative Overview

Quantitative physicochemical data are critical for predicting a molecule's behavior in both chemical and biological systems. Below is a summary of computed properties for this compound, alongside experimental data for its closely related analogues to provide context.

Summary of Core Properties

| Property | This compound | Reference Compound: Methyl Ester HCl | Reference Compound: Ethyl Ester HCl |

| Molecular Formula | C₆H₁₀N₂O₂ | C₇H₁₁NO₃·HCl | C₈H₁₃NO₃·HCl |

| Molecular Weight | 142.16 g/mol | 193.63 g/mol | 207.65 g/mol [3] |

| Melting Point | Data not available | 177 °C (dec.)[4] | 169 - 175 °C[5] |

| XLogP3-AA | -1.9 (Computed) | -0.6 (Computed, for free base)[6] | Not Available |

| H-Bond Donors | 2 (Computed) | 1 (Computed, for free base)[6] | 1 (for free base) |

| H-Bond Acceptors | 3 (Computed) | 4 (Computed, for free base)[6] | 4 (for free base) |

| Topological Polar Surface Area | 75.7 Ų (Computed) | 55.4 Ų (Computed, for free base)[6] | 55.4 Ų (for free base) |

| Solubility | Data not available | Soluble in water[4] | Soluble in water[5] |

Insight: The primary amide group in the target compound significantly increases its polarity (higher TPSA, more negative XLogP3) and hydrogen bonding capacity compared to the methyl ester. This suggests that the amide will be more crystalline (likely higher melting point) and exhibit higher solubility in polar protic solvents like water and methanol, but lower solubility in nonpolar solvents like hexanes or toluene.

Stability and Reactivity

Based on the functional groups present, this compound is expected to be stable under standard laboratory conditions (ambient temperature, neutral pH). However, researchers should consider the following potential reactivity:

-

pH Sensitivity: The piperidine nitrogen is basic and will be protonated under acidic conditions. Strong acidic or basic conditions, particularly at elevated temperatures, may lead to hydrolysis of the amide bond.

-

Incompatible Materials: Avoid strong oxidizing agents, which can react with the secondary amine.[7]

-

Self-Condensation: Like other β-keto amides, there is a potential for self-condensation reactions, particularly under basic conditions.

Section 3: Protocols for Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of any chemical intermediate. The following protocols are recommended for the comprehensive characterization of this compound.

Workflow for Compound Qualification

Caption: Standard workflow for the qualification of a chemical intermediate.

Protocol: Purity and Identity by HPLC-MS

Causality: This method is the cornerstone of purity assessment. A reverse-phase C18 column is chosen due to the polar nature of the analyte. A gradient elution is employed to ensure separation from both more polar and less polar impurities. Mass spectrometry provides unambiguous confirmation of identity by detecting the molecular weight.

-

Instrumentation: HPLC with UV detector and a single quadrupole or triple quadrupole mass spectrometer.

-

Column: C18, 2.1 x 50 mm, 2.7 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

7.5 min: 5% B

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

UV Detection: 210 nm (for the amide carbonyl).

-

MS Detection (ESI+): Scan for m/z 143.1 (M+H)⁺.

Self-Validation: The protocol is self-validating through the combination of retention time (specific to the compound under these conditions) and the mass-to-charge ratio, which provides a fundamental physical property of the molecule.

Protocol: Structural Elucidation by NMR Spectroscopy

Causality: NMR spectroscopy is the definitive method for confirming the covalent structure of a molecule. DMSO-d₆ is chosen as the solvent due to the compound's expected high polarity and to ensure the exchangeable amide and amine protons are clearly visible.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR.

Predicted Spectral Features:

-

¹H NMR:

-

~7.0-7.5 ppm: Two broad singlets, integrating to 1H each (amide NH₂ protons).

-

~3.5-4.0 ppm: A multiplet corresponding to the proton at the C3 position, adjacent to the amide and ketone.

-

~2.5-3.5 ppm: A series of complex multiplets corresponding to the six protons on the piperidine ring (C2, C5, C6).

-

~8.0 ppm (variable): A broad signal for the secondary amine (NH ) proton.

-

-

¹³C NMR:

-

~205-210 ppm: Signal for the ketone carbonyl carbon (C4).

-

~170-175 ppm: Signal for the amide carbonyl carbon.

-

~40-60 ppm: A cluster of signals for the aliphatic carbons of the piperidine ring.

-

Section 4: Synthesis and Application Context

While specific syntheses for this compound are not widely reported in peer-reviewed journals, its structure suggests a logical synthetic pathway originating from its more common ester derivatives.

Proposed Synthetic Route

A common and effective strategy to produce primary amides is through the ammonolysis of an activated ester. The methyl or ethyl ester of 4-oxopiperidine-3-carboxylic acid serves as a readily available starting material.[6][8]

Caption: A plausible synthetic route to the target compound.

Causality: This reaction involves the nucleophilic attack of ammonia on the electrophilic ester carbonyl, leading to the displacement of the methoxide or ethoxide leaving group. The reaction is typically performed in a sealed vessel at elevated temperatures to drive it to completion.

Significance in Drug Development

The this compound scaffold is a valuable starting point for creating libraries of drug-like molecules.

-

N-Substitution: The secondary amine can be readily functionalized via reductive amination or acylation to introduce various side chains that can modulate potency, selectivity, and pharmacokinetic properties.

-

Ketone Chemistry: The ketone can be reduced to a hydroxyl group, creating a new stereocenter and a hydrogen bonding moiety. It can also be used in reactions like the Wittig or Horner-Wadsworth-Emmons olefination.

-

Amide Modification: While the primary amide is often a desired pharmacophore for its hydrogen bonding capabilities, it can also be dehydrated to a nitrile or further modified.

This trifecta of reactive handles makes the molecule an attractive building block for synthesizing complex piperidine derivatives for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[9]

Conclusion

This compound is a chemical intermediate with significant potential in medicinal chemistry and drug discovery. While comprehensive experimental data on the pure substance is sparse in the public domain, its identity is established by CAS number and computed data. This guide provides a framework for its analysis by leveraging data from its ester analogues and outlining detailed, validated protocols for its characterization. The structural features—a modifiable secondary amine, a reactive ketone, and a hydrogen-bonding carboxamide—make it a highly valuable scaffold for the synthesis of novel chemical entities. The protocols and insights contained herein are intended to empower researchers to confidently utilize this versatile building block in their research and development endeavors.

References

-

PubChem. 1-Acetyl-4-oxopiperidine-3-carboxamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

-

PubChem. Methyl 4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Oxo-piperidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. N-(4-Fluorophenyl)-1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxamide - Optional[13C NMR]. [Link]

-

PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-oxopiperidine-3-carboxylate, sodium salt. National Center for Biotechnology Information. [Link]

-

ChemBK. ethyl 4-oxopiperidine-3-carboxylate hydrochloride. [Link]

-

Kuujia. 67848-59-3(ethyl 4-oxopiperidine-3-carboxylate). [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. Molecules PDF. [Link]

- Google Patents.

- Google Patents.

- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

ChemBK. ETHYL 4-OXOPIPERIDINE-1-CARBOXYLATE. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

Sources

- 1. This compound | C6H10N2O2 | CID 75464833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 4. Methyl 4-Oxopiperidine-3-carboxylate Hydrochloride | 71486-53-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-oxopiperidine-3-carboxylate | C7H11NO3 | CID 2724029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google Patents [patents.google.com]

- 8. 4644-61-5 Cas No. | Ethyl 4-oxopiperidine-3-carboxylate hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

The Strategic Design of 4-Oxopiperidine-3-carboxamide Analogs: A Technical Guide to Unlocking Therapeutic Potential

Foreword: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 4-oxopiperidine-3-carboxamide core has emerged as one such scaffold, offering a unique three-dimensional architecture and a rich potential for functionalization. Its inherent structural rigidity, coupled with the strategic placement of hydrogen bond donors and acceptors, provides a versatile template for the design of potent and selective modulators of various biological pathways. This guide delves into the synthesis, structure-activity relationships (SAR), and experimental considerations for the development of novel therapeutics based on this promising core. We will explore how subtle modifications to this scaffold can lead to profound changes in biological activity, offering a roadmap for researchers in the rational design of next-generation drug candidates.

I. The this compound Core: A Structural Overview

The this compound scaffold presents several key features that make it an attractive starting point for medicinal chemistry campaigns. The piperidine ring, in its chair or boat conformation, allows for the precise spatial orientation of substituents. The ketone at the 4-position acts as a hydrogen bond acceptor and introduces a point of polarity. The carboxamide at the 3-position provides both hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at target binding sites. Furthermore, the nitrogen atom of the piperidine ring offers a readily modifiable handle for introducing a wide array of substituents to explore different chemical spaces and modulate physicochemical properties.

Caption: Core structure and key functional features of the this compound scaffold.

II. Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound core and its derivatives can be achieved through several synthetic routes. A common and efficient approach involves the multi-component reaction of an amine, an acrylate, and a suitable cyclizing agent. The choice of starting materials and reaction conditions allows for the introduction of diversity at various positions of the scaffold.

A. General Synthetic Scheme

A representative synthetic pathway to N-aryl-4-oxopiperidine-3-carboxamide analogs is depicted below. This approach offers a convergent route to a library of compounds with diverse substitutions on the piperidine nitrogen and the carboxamide moiety.

Caption: General synthetic workflow for N-substituted this compound analogs.

B. Experimental Protocol: Synthesis of Ethyl 4-Oxopiperidine-3-carboxylate

A key intermediate in the synthesis of many this compound analogs is ethyl 4-oxopiperidine-3-carboxylate. A common procedure for its synthesis is outlined below.

Materials:

-

Diethyl 2-(1'-(p-fluorophenyl)-2'-cyanoethyl)-malonate

-

Raney Nickel

-

Ethanol

-

Hydrogen gas

Procedure:

-

A solution of diethyl 2-(1'-(p-fluorophenyl)-2'-cyanoethyl)-malonate in ethanol is prepared.

-

Raney Nickel is added to the solution as a catalyst.

-

The mixture is subjected to hydrogenation at a pressure of 50-60 atm and a temperature of 100-120°C for 6-8 hours.

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to afford ethyl 4-oxopiperidine-3-carboxylate.

III. Structure-Activity Relationship (SAR) Studies: A Multi-Target Perspective

The versatility of the this compound scaffold is evident from its application in developing inhibitors for a range of biological targets. The following sections will dissect the SAR of this core in the context of different therapeutic areas, highlighting key structural modifications that govern potency and selectivity.

A. Piperidine-3-carboxamides as Anti-Osteoporosis Agents: Cathepsin K Inhibition

Recent studies have explored piperidine-3-carboxamide derivatives as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[1] A series of (R)-N-benzyl-1-(phenylsulfonyl)piperidine-3-carboxamides were synthesized and evaluated for their inhibitory activity.

| Compound | R1 (Sulfonyl) | R2 (Benzyl) | IC50 (µM) |

| H-1 | 4-methoxyphenyl | 2-methylbenzyl | >10 |

| H-3 | 4-methoxyphenyl | 4-methylbenzyl | 0.25 |

| H-9 | 4-methoxyphenyl | 3-chlorobenzyl | 0.08 |

| H-11 | 4-methoxyphenyl | 3-bromobenzyl | 0.12 |

SAR Insights:

-

Piperidine Nitrogen (R1): An electron-donating group (methoxy) on the phenylsulfonyl substituent at the R1 position appears to be favorable for activity.

-

Carboxamide Nitrogen (R2): The nature and position of the substituent on the benzyl group at the R2 position significantly impact potency. A halogen (chloro or bromo) at the meta-position of the benzyl ring (as in H-9 and H-11) leads to the most potent inhibitors in this series.[1] This suggests a specific hydrophobic and/or electronic interaction in the binding pocket of Cathepsin K.

B. Piperidine Carboxamides as Antimalarial Agents: Proteasome Inhibition

A piperidine carboxamide, SW042, was identified as having potent antimalarial activity through phenotypic screening.[2] Further studies revealed that this class of compounds targets the β5 subunit of the Plasmodium falciparum proteasome.

| Compound | Stereochemistry | R-group | EC50 (µM) |

| SW042 | Racemic | Phenyl | 0.14-0.19 |

| (S)-enantiomer | S | Phenyl | ~0.01 |

| (R)-enantiomer | R | Phenyl | >1 |

SAR Insights:

-

Stereochemistry: The stereochemistry at the 3-position of the piperidine ring is crucial for activity. The (S)-enantiomer was found to be approximately 100-fold more potent than the (R)-enantiomer, highlighting a specific stereochemical requirement for binding to the target.[2]

-

Minimal Pharmacophore: The presence of both the right-hand phenyl ring and the left-hand glycolic acid fragment were found to be essential for activity.[2]

C. Piperidine-3-carboxamides for Melanoma: Induction of Senescence

A high-throughput screening campaign identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells.[3]

| Compound | Stereochemistry | A-ring | B-ring | EC50 (µM) |

| 1 | Racemic | Phenyl | 4-chlorophenyl | 0.82 |

| 19 | R | Phenyl | 4-chlorophenyl | 4.13 |

| 20 | S | Phenyl | 4-chlorophenyl | 0.27 |

SAR Insights:

-

Stereoselectivity: Similar to the antimalarial compounds, a strong preference for the (S)-enantiomer was observed, with a 15-fold increase in potency compared to the (R)-enantiomer.[3] This underscores the importance of the 3D arrangement of substituents for biological activity.

IV. Mechanism of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their ability to interact with a variety of protein targets, thereby modulating different signaling pathways.

-

Cathepsin K Inhibition: By inhibiting Cathepsin K, these compounds prevent the degradation of bone matrix proteins, thus reducing bone resorption. This is a key mechanism in the treatment of osteoporosis.[1]

-

Proteasome Inhibition: In the context of malaria, inhibition of the P. falciparum proteasome disrupts protein homeostasis in the parasite, leading to its death.[2] This is a validated and clinically relevant antimalarial strategy.

-

Induction of Senescence: The induction of a senescence-like phenotype in cancer cells is a promising anti-cancer strategy. By forcing cells into a state of irreversible growth arrest, these compounds can halt tumor progression.[3] The precise upstream targets and signaling pathways leading to senescence for the N-arylpiperidine-3-carboxamide series are an active area of investigation.

Caption: Diverse biological targets and therapeutic applications of this compound analogs.

V. Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The structure-activity relationships explored in this guide demonstrate that subtle modifications to the core can lead to significant gains in potency and selectivity across a range of biological targets. The importance of stereochemistry has been a recurring theme, emphasizing the need for asymmetric synthesis or chiral separation in the development of these compounds.

Future research in this area should focus on:

-

Elucidation of Novel Targets: Continued screening of this compound libraries against diverse biological targets is likely to uncover new therapeutic opportunities.

-

Optimization of Pharmacokinetic Properties: A systematic investigation of the influence of substituents on ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.

-